3-(5-bromothiophen-2-yl)-6-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-BROMO-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-(5-BROMO-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the bromothiophene moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones or β-keto esters.
Construction of the triazolothiadiazole ring system: This involves cyclization reactions using appropriate reagents such as thiosemicarbazide and various aldehydes or ketones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(5-BROMO-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(5-BROMO-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 3-(5-BROMO-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of structural features. Similar compounds include:
- 3-(5-BROMO-2-THIENYL)-N’-(2,5-DIMETHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Various substituted imidazoles
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
Molecular Formula |
C12H9BrN6S2 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-(1-ethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H9BrN6S2/c1-2-18-6-7(5-14-18)11-17-19-10(15-16-12(19)21-11)8-3-4-9(13)20-8/h3-6H,2H2,1H3 |
InChI Key |
DEOROYJDAPGMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br |
Origin of Product |
United States |
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